Enantiomer-Dependent Biological Activity: (R)- vs. (S)-3-Methylpiperazine Derivatives Show Up to 64-Fold Potency Differences
In a systematic study of 7-(3-methylpiperazin-1-yl)quinolone derivatives, the (R) and (S) enantiomers exhibited 2- to 64-fold differences in antibacterial activity in approximately 52% of the 14 bacterial strains tested [1]. Although no global difference was observed across all strains, this finding demonstrates that the stereochemical identity of the 3-methylpiperazine moiety is pharmacologically consequential in a substantial fraction of biological contexts. The (R)-configuration delivered by the target compound is therefore not interchangeable with the (S)-enantiomer (e.g., CAS 612493-89-7 free base or CAS 1176419-88-7 hydrochloride) or the racemate (CAS 314729-14-1) when stereochemical fidelity is required for target engagement.
| Evidence Dimension | Antibacterial activity fold-difference between R and S enantiomers |
|---|---|
| Target Compound Data | (R)-configured 3-methylpiperazine quinolone derivatives (representative of the (R)-stereochemistry in the target compound) |
| Comparator Or Baseline | (S)-configured 3-methylpiperazine quinolone derivatives |
| Quantified Difference | 2- to 64-fold difference in antibacterial activity; observed in ~52% of 14 bacterial strains tested |
| Conditions | In vitro antibacterial susceptibility testing against 14 Gram-positive and Gram-negative bacterial strains; quinolone scaffold with 7-(3-methylpiperazin-1-yl) substituent |
Why This Matters
Procurement of the incorrect enantiomer risks up to a 64-fold loss in biological activity in over half of potential biological targets, directly jeopardizing structure-activity relationship (SAR) studies and lead optimization campaigns.
- [1] Syntheses of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine. Bioorganic & Medicinal Chemistry, 2005. Reported 2–64-fold antibacterial activity differences between R and S enantiomers in ~52% of tested bacterial strains. View Source
